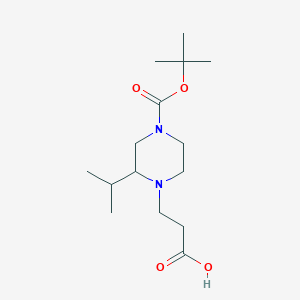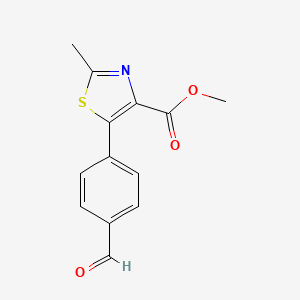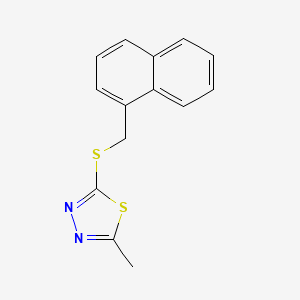![molecular formula C19H26N4 B14176355 3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-34-0](/img/structure/B14176355.png)
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-octyl-1H-pyrrole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
5-Octyl-1H-pyrrole-2-carboxylic acid: Another precursor used in the synthesis.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A structurally related compound with similar applications in coordination chemistry.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a pyrazole ring and a pyrrolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
923583-34-0 |
|---|---|
Molecular Formula |
C19H26N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H26N4/c1-3-4-5-6-7-8-9-15-10-17-18(13-21-19(17)20-11-15)16-12-22-23(2)14-16/h10-14H,3-9H2,1-2H3,(H,20,21) |
InChI Key |
CTBRMXQXABRMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)

![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)


![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)



![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
